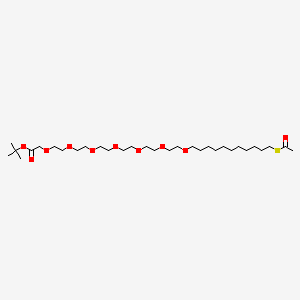![molecular formula C30H29N3O7 B561817 2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester CAS No. 122363-35-3](/img/structure/B561817.png)
2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester
Übersicht
Beschreibung
2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester is a fluorescent compound widely used in bioconjugation techniques. It is particularly known for its ability to rapidly and selectively modify sulfhydryl groups of enzymes . This compound is a derivative of rhodamine, a family of dyes known for their bright fluorescence, making it highly valuable in various scientific research applications.
Wirkmechanismus
Target of Action
The primary targets of 2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester, also known as Tetramethylrhodamine succinimidyl ester, are the sulfhydryl groups of enzymes . These groups are found in many proteins and play crucial roles in enzyme activity.
Mode of Action
This compound is a fluorescent compound that rapidly and selectively modifies the sulfhydryl groups of enzymes . It does this by forming a covalent bond with the sulfhydryl group, which results in the attachment of a fluorescent tag to the enzyme . This allows for the visualization and tracking of the enzyme in biochemical assays.
Pharmacokinetics
It is known to be soluble in methanol , which suggests it may be well-absorbed in the body. Its stability and bioavailability are likely to be influenced by factors such as pH and temperature.
Result of Action
The primary result of the action of this compound is the fluorescent labeling of enzymes . This allows for the visualization and tracking of these enzymes in biochemical assays, facilitating the study of their roles in various biochemical processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to air moisture and water traces in solvents . Therefore, it should be stored under dry conditions to prevent hydrolysis . Additionally, its reactivity may be affected by the pH and temperature of its environment .
Biochemische Analyse
Biochemical Properties
Tetramethylrhodamine succinimidyl ester is an amine-reactive derivative of rhodamine dye that has wide-ranging application as antibody and other probe labels for use in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA . It is used as an amine coupling reagent to form 5-carboxy-tetramethylrhodamine (5-TAMRA) derivatized compounds . These derivatized compounds may be used in applications as enzyme substrates, molecular probes, molecular beacons, and as fluorescence resonance energy transfer (FRET) partners .
Cellular Effects
The effects of Tetramethylrhodamine succinimidyl ester on cells are primarily observed through its role as a fluorescent probe. It is used to label antibodies for use as immunofluorescent probes . This allows for the visualization and tracking of these antibodies within cells, providing valuable information about cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Tetramethylrhodamine succinimidyl ester involves its reaction with primary amines to form amides . This reaction is facilitated by the N-hydroxy-succinimidyl-ester (NHS ester) functional group present in the compound . The NHS ester group has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .
Temporal Effects in Laboratory Settings
In laboratory settings, Tetramethylrhodamine succinimidyl ester is known for its stability. It can be stored for up to 12 months . It is sensitive to light and should be protected from it during storage . Over time, the effects of this product on cellular function can be observed in in vitro or in vivo studies, providing valuable insights into long-term cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester typically involves the reaction of 5(6)-Tetramethylrhodamine with N-Hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The compound is usually stored under dry conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group reacts with amines to form stable amide bonds, which is a key reaction in bioconjugation .
Common Reagents and Conditions
Reagents: Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide, 5(6)-Tetramethylrhodamine.
Conditions: Anhydrous solvents, typically at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
The major product of the reaction is the amide bond formed between the ester and the amine group of the target molecule. This reaction is highly efficient and yields a stable product suitable for various applications .
Wissenschaftliche Forschungsanwendungen
2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester is extensively used in:
Chemistry: As a fluorescent label in various analytical techniques.
Biology: For labeling proteins and nucleic acids, enabling visualization and tracking in biological systems.
Medicine: In diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: In the development of biosensors and other diagnostic tools.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxysuccinimide Esters: These compounds share similar reactivity and are used in bioconjugation.
Sulfo-N-Hydroxysuccinimide Esters: These are water-soluble analogs of N-Hydroxysuccinimide esters and are used in aqueous environments.
Uniqueness
2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester is unique due to its bright fluorescence and high specificity for sulfhydryl groups. This makes it particularly valuable in applications requiring precise labeling and detection .
Eigenschaften
IUPAC Name |
3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;(2,5-dioxopyrrolidin-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3.C6H7NO4/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-4(8)11-7-5(9)2-3-6(7)10/h5-14H,1-4H3;2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMUVWVUNJSKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924142 | |
| Record name | 1-(Acetyloxy)pyrrolidine-2,5-dione--3',6'-bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122363-35-3 | |
| Record name | 1-(Acetyloxy)pyrrolidine-2,5-dione--3',6'-bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why was Tetramethylrhodamine succinimidyl ester used in the study on Caenorhabditis elegans feeding behavior?
A1: Tetramethylrhodamine succinimidyl ester was used to fluorescently label human erythrocytes in a study investigating the feeding behavior of Caenorhabditis elegans. [] This labeling strategy allowed researchers to visually track the ingestion of erythrocytes by the nematodes using fluorescent microscopy. The study demonstrated that C. elegans could rupture and consume red blood cells, highlighting their potential as a model for studying host-parasite interactions in hematophagous nematodes.
Q2: How does the stability of Tetramethylrhodamine succinimidyl ester contribute to its use in research?
A2: The study on C. elegans highlights the importance of stable fluorescent labeling. The labeled erythrocytes exhibited "stable bright emission," [] enabling clear visualization of feeding events over time. This stability is crucial for longitudinal studies and ensures reliable data collection.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


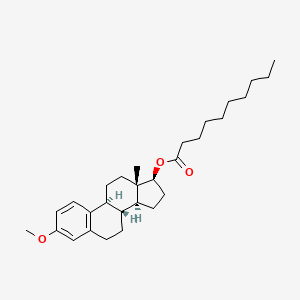



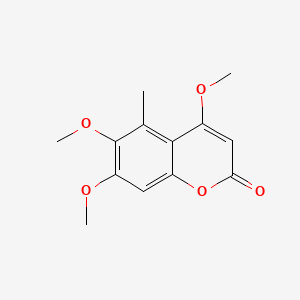

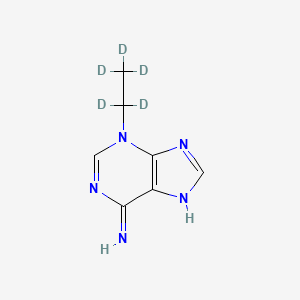

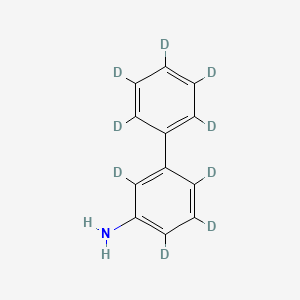

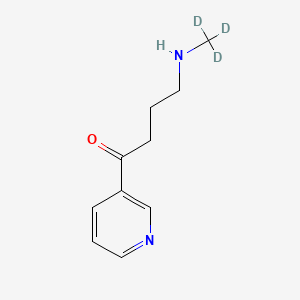
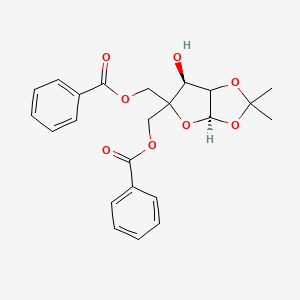
![methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B561755.png)
